Plasma-Enhanced Chemical Vapor Deposition (PECVD) Rate of HMDSO vs. TEOS
In low-temperature plasma deposition of SiO₂ dielectric coatings, hexamethyldisiloxane (HMDSO) demonstrates a substantially faster deposition growth rate compared to tetraethoxysilane (TEOS) [1][2]. Under identical high-density microwave electron cyclotron resonance (ECR) discharge conditions (O₂/precursor flow ratio 2:1 to 8:1, pressure 1-10 mTorr, substrate temperature 80-140°C), the maximum growth rate for HMDSO was 0.65 μm/min, representing a 160% increase over the rate for TEOS, which achieved 0.25 μm/min [1][2].
| Evidence Dimension | Maximum Deposition Growth Rate |
|---|---|
| Target Compound Data | 0.65 μm/min |
| Comparator Or Baseline | Tetraethoxysilane (TEOS): 0.25 μm/min |
| Quantified Difference | 0.40 μm/min higher (a 160% increase) |
| Conditions | Low-temperature microwave ECR plasma discharge; O₂/precursor flow ratio 2:1 to 8:1; pressure 1-10 mTorr; substrate temperature 80-140°C |
Why This Matters
Higher deposition rates directly translate to increased wafer throughput and reduced manufacturing cycle time in semiconductor fabrication, making HMDSO a more cost-effective precursor for high-volume SiO₂ dielectric layer production.
- [1] Lin, C.-T., Li, F., & Mantei, T. D. (1999). Low-temperature plasma deposition of dielectric coatings from organosilicon precursors. Journal of Vacuum Science & Technology A, 17(3), 735-740. View Source
- [2] Lin, C.-T., Li, F., & Mantei, T. D. (1999). Low-temperature plasma deposition of dielectric coatings from organosilicon precursors. Journal of Vacuum Science & Technology A, 17(3), 735-740. View Source
